molecular formula C7H8FN3O B040838 4-(3-Fluorophenyl)semicarbazide CAS No. 114670-74-5

4-(3-Fluorophenyl)semicarbazide

Cat. No. B040838
CAS RN: 114670-74-5
M. Wt: 169.16 g/mol
InChI Key: ZLONJOJMYMIGAX-UHFFFAOYSA-N
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Description

“4-(3-Fluorophenyl)semicarbazide” is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-substituted semicarbazides, such as “4-(3-Fluorophenyl)semicarbazide”, involves a one-pot two-step approach. This includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine, followed by the interaction of the carbamate with hydrazine to result in a semicarbazide . This approach allows for the production of 4-substituted semicarbazides on a large scale with good yield and purity .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluorophenyl)semicarbazide” consists of 8 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Fluorine atom .


Chemical Reactions Analysis

Semicarbazide, a derivative of urea or hydrazine, is a material of chemical reaction and is a stable metabolite of antibiotic nitrofurazone . It is also produced by azobisformamide and hypochlorite treatment during food processing .

Scientific Research Applications

Environmental Pollutant Analysis

Semicarbazide, the core structure of “4-(3-Fluorophenyl)semicarbazide”, has been identified as an important environmental pollutant . It is used in the detection of pollutants in the environment, particularly in water bodies . The compound’s properties make it suitable for tracking and analyzing the presence of harmful substances .

Toxicity Studies

Semicarbazide is known to exhibit various toxic effects, including reproductive toxicity, mutagenicity, genotoxicity, endocrine disruption, and neurotoxicity . Therefore, “4-(3-Fluorophenyl)semicarbazide” could potentially be used in toxicity studies to understand these effects better .

Detection Techniques

Semicarbazide is used in various detection techniques, including High-Performance Liquid Chromatography (HPLC), immunoassay methods, biosensor methods, electrochemical detection, capillary electrophoresis techniques, and spectral techniques . “4-(3-Fluorophenyl)semicarbazide” could potentially enhance these techniques due to its unique structure .

Anticonvulsant Research

Semicarbazones, which include “4-(3-Fluorophenyl)semicarbazide”, have been studied for their anticonvulsant properties . They are used in the treatment of epileptic seizures . The unique structure of “4-(3-Fluorophenyl)semicarbazide” could potentially offer new insights into the development of anticonvulsant drugs .

Synthesis of Diverse Compounds

Semicarbazides are used in the synthesis of diverse compounds . The unique structure of “4-(3-Fluorophenyl)semicarbazide” could potentially be used to synthesize a wide range of compounds for various applications .

Antimicrobial Activity

Semicarbazones have been found to exhibit antimicrobial activity . Therefore, “4-(3-Fluorophenyl)semicarbazide” could potentially be used in the development of new antimicrobial agents .

Safety And Hazards

“4-(3-Fluorophenyl)semicarbazide” is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

1-amino-3-(3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLONJOJMYMIGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428806
Record name 4-(3-FLUOROPHENYL)SEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)semicarbazide

CAS RN

114670-74-5
Record name 4-(3-FLUOROPHENYL)SEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-fluorophenyl isocyanate (5.0 g, 36.0 mmol) in 20 ml of toluene is added to hydrazine hydrate (2.1 g, 42.0 mmol) in 70 ml of dioxane, maintaining the temperature of the reaction at less than 12°. After 2 hours, the reaction is filtered and the solvent is removed from the filtrate by rotoevaporation to give the white solid, 4-(3-fluorophenyl)-semicarbazide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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